(3E)-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3E)-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring fused with an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with an appropriate indole derivative under acidic conditions, followed by cyclization and oxidation steps to form the thiazolidinone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent product quality. Advanced purification techniques like crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using reagents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenated reagents, under mild to moderate temperatures.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and chemical properties.
Scientific Research Applications
(3E)-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3E)-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction mechanisms that regulate cellular processes like proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure, known for their diverse biological activities.
Indole Derivatives: Compounds containing the indole moiety, widely studied for their pharmacological properties.
Uniqueness
What sets (3E)-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one apart is its unique combination of the thiazolidinone and indole structures, which may confer distinct biological activities and chemical reactivity not observed in other similar compounds. This dual functionality makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C14H8N4O2S2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-[4-hydroxy-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C14H8N4O2S2/c15-13-18(14-16-5-6-21-14)12(20)10(22-13)9-7-3-1-2-4-8(7)17-11(9)19/h1-6,15,20H |
InChI Key |
MRWMXRMPXWGVQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=N)S3)C4=NC=CS4)O |
Origin of Product |
United States |
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